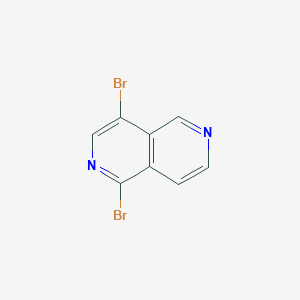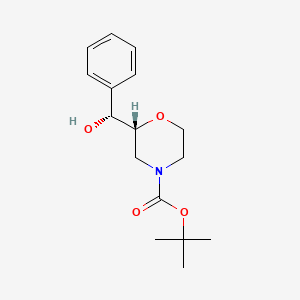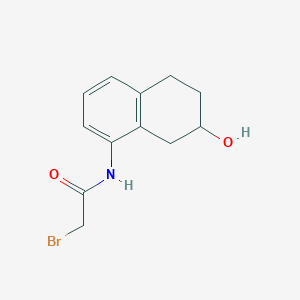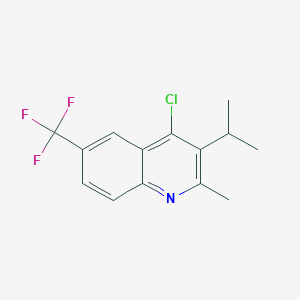
1,4-Dibromo-2,6-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,6-naphthyridine typically involves the bromination of 2,6-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
1,4-Dibromo-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), and solvents (e.g., toluene, dimethyl sulfoxide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Various substituted naphthyridine derivatives.
Coupling Reactions: Biaryl or vinyl-naphthyridine compounds.
Reduction Reactions: 2,6-naphthyridine.
科学研究应用
1,4-Dibromo-2,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 1,4-Dibromo-2,6-naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating its biological effects.
相似化合物的比较
1,4-Dibromo-2,6-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its diverse biological activities and use in medicinal chemistry.
1,5-Naphthyridine: Exhibits significant reactivity and applications in the synthesis of metal complexes and biologically active compounds.
1,6-Naphthyridine: Studied for its anticancer, anti-HIV, and antimicrobial properties.
属性
分子式 |
C8H4Br2N2 |
|---|---|
分子量 |
287.94 g/mol |
IUPAC 名称 |
1,4-dibromo-2,6-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-7-4-12-8(10)5-1-2-11-3-6(5)7/h1-4H |
InChI 键 |
ACIODXNLNXYRDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1C(=NC=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-](/img/structure/B11840475.png)
![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11840479.png)



![5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11840493.png)


![[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11840509.png)

